molecular formula C16H15N3O2 B14489864 1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile CAS No. 64729-45-9

1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Katalognummer: B14489864
CAS-Nummer: 64729-45-9
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: QOZJQFBSKQHYNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a heterocyclic compound with the molecular formula C₁₄H₁₄N₂O₂. It is characterized by a piperidine ring substituted with benzyl, dimethyl, dioxo, and dicarbonitrile groups.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and Dimethyl Groups: Benzyl and dimethyl groups are introduced via alkylation reactions.

    Oxidation and Nitrile Formation:

Analyse Chemischer Reaktionen

1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it valuable for specialized research applications.

Eigenschaften

CAS-Nummer

64729-45-9

Molekularformel

C16H15N3O2

Molekulargewicht

281.31 g/mol

IUPAC-Name

1-benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

InChI

InChI=1S/C16H15N3O2/c1-16(2)12(8-17)14(20)19(15(21)13(16)9-18)10-11-6-4-3-5-7-11/h3-7,12-13H,10H2,1-2H3

InChI-Schlüssel

QOZJQFBSKQHYNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(C(=O)N(C(=O)C1C#N)CC2=CC=CC=C2)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.